

3,4-Difluorobenzoylacetonitrile CAS number 71682-97-8 properties

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Compound of Interest

Compound Name: 3,4-Difluorobenzoylacetonitrile

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An In-Depth Technical Guide to **3,4-Difluorobenzoylacetonitrile**: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzoylacetonitrile, identified by CAS number 71682-97-8, is a highly functionalized aromatic ketone that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The presence of a difluorinated phenyl ring, a reactive ketone, and a nitrile group within a compact molecular framework makes it a versatile scaffold for introducing desirable properties into drug candidates. This guide provides a comprehensive technical overview of its core properties, proven synthetic methodologies, reactivity profile, and its strategic application in medicinal chemistry. We will delve into the causality behind experimental protocols and the rationale for its use in developing novel therapeutics, offering field-proven insights for professionals in drug development.

Core Physicochemical and Identification Data

Precise knowledge of a compound's physical properties is fundamental for its effective use in synthesis, formulation, and quality control. **3,4-Difluorobenzoylacetonitrile** is typically a solid at room temperature, with solubility in common organic solvents.[2] The key identification and physical data are summarized below.

Property	Value	Reference(s)
CAS Number	71682-97-8	[1][3]
IUPAC Name	3-(3,4-difluorophenyl)-3-oxopropanenitrile	[1][4]
Synonyms	2-Cyano-3',4'-difluoroacetophenone, 3,4-Difluoro- β -oxobenzeneopropanenitrile	[1][4]
Molecular Formula	C ₉ H ₅ F ₂ NO	[3][4]
Molecular Weight	181.14 g/mol	[3][4]
Appearance	Light yellow to dark beige or white to off-white crystalline solid/powder.	[1][2]
Melting Point	74-75 °C	[5]
Boiling Point	321.3 °C at 760 mmHg (Predicted)	[4]
Density	1.3 g/cm ³ (Predicted)	[4]

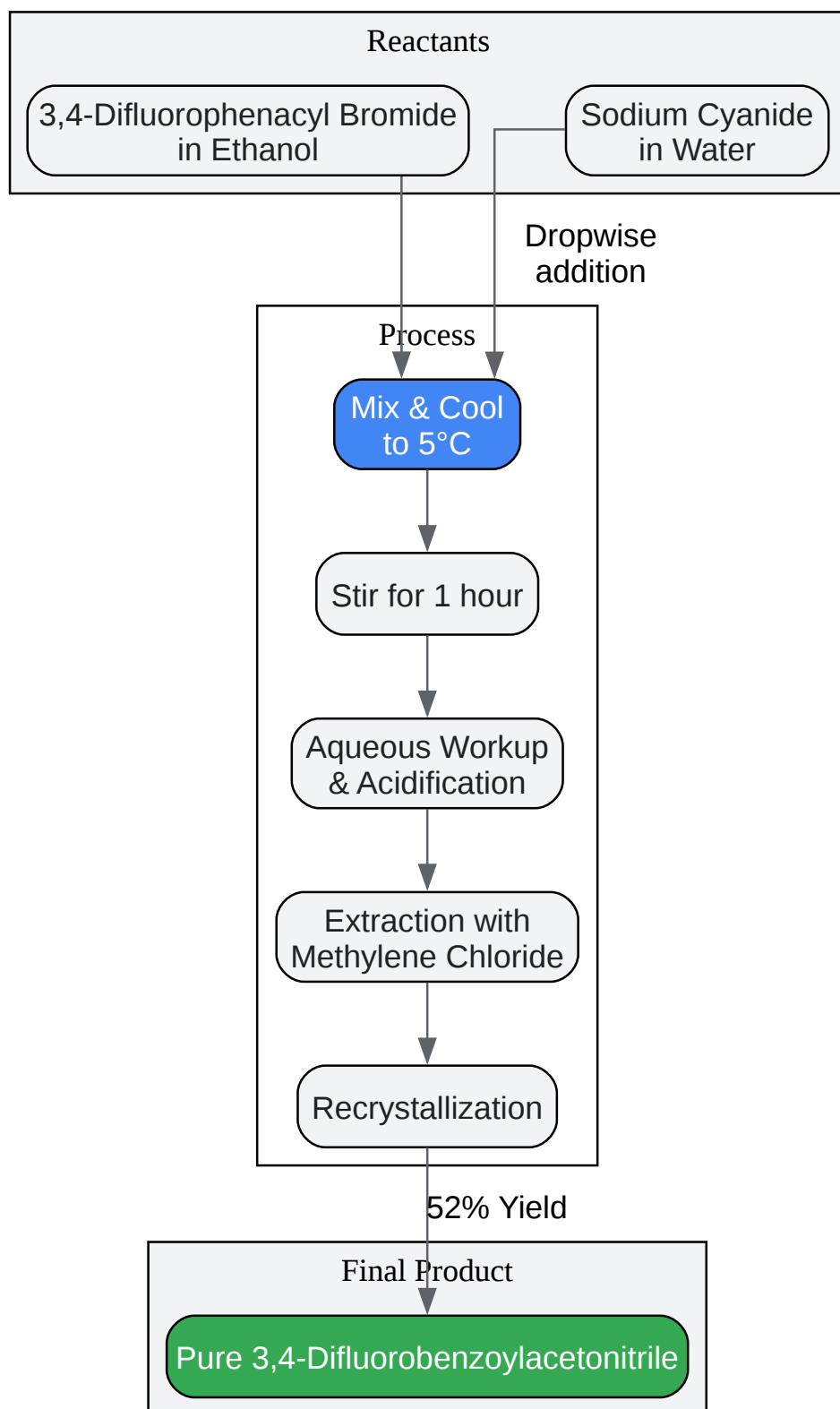
Synthesis and Mechanistic Considerations

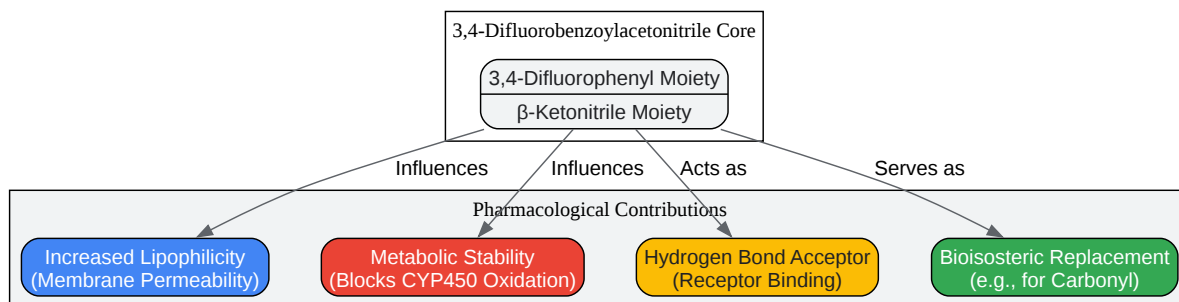
The synthesis of **3,4-Difluorobenzoylacetonitrile** can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. We will explore two common, validated protocols.

Pathway 1: Nucleophilic Substitution from α -Bromo Ketone

A frequently cited and robust method involves the reaction of 3,4-difluorophenacyl bromide with a cyanide source.[5] This is a classical nucleophilic substitution reaction where the cyanide anion (CN⁻) displaces the bromide.

- **Dissolution & Cooling:** A solution of 3,4-difluorophenacyl bromide (0.056 mol) is prepared in 100 mL of ethanol. This solution is then cooled to 5°C in an ice bath. The cooling is critical to control the exothermicity of the subsequent nucleophilic attack and to minimize potential side reactions.
- **Nucleophile Addition:** A solution of sodium cyanide (0.16 mol) in 40 mL of water is added dropwise over 30 minutes. The slow, controlled addition maintains the low temperature and prevents localized overheating.
- **Reaction:** The mixture is stirred for an additional hour at 5°C to ensure the reaction proceeds to completion.^[5]
- **Workup & Isolation:** The mixture is diluted with 100 mL of water and filtered. The filtrate is then acidified, leading to the precipitation of the crude product, which is subsequently extracted with methylene chloride.
- **Purification:** The organic phase is dried and evaporated. The resulting residue is recrystallized from carbon tetrachloride to yield the pure **3,4-Difluorobenzoylacetonitrile** as a colorless solid.^[5]





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Caption: Key contributions of the compound's moieties in drug design.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **3,4-Difluorobenzoylacetonitrile** is imperative for laboratory safety. The compound is classified as an irritant and may cause allergic skin reactions. [6]

Hazard Class	Statement	Precautionary Codes	Reference(s)
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338	[6]
Skin Sensitization	H317: May cause an allergic skin reaction	P280	[6]

| General Handling | Avoid breathing dust/fume. Use in a well-ventilated area or chemical fume hood. | P261 | [6][7]

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. [6][8]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress. [1][2]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [6]* First Aid:
 - Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [6][7] * Skin: Wash immediately with generous quantities of running water and soap. If skin irritation or a rash occurs, seek medical advice. [6][7] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [7]

Conclusion

3,4-Difluorobenzoylacetonitrile is more than a simple chemical intermediate; it is a sophisticated building block engineered for the demands of modern pharmaceutical development. Its dual-functional nature, combining the metabolic stability and binding advantages of a difluorophenyl ring with the versatile reactivity of a β -ketonitrile system, provides a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, enables researchers to fully leverage its potential in the creation of next-generation therapeutics.

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